An In-depth Technical Guide to 2-Chlorooxazole-4-carboxylic acid: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to 2-Chlorooxazole-4-carboxylic acid: A Versatile Heterocyclic Building Block
Authored by: Gemini, Senior Application Scientist
Abstract: 2-Chlorooxazole-4-carboxylic acid is a key heterocyclic scaffold possessing dual functional handles that enable a wide array of synthetic transformations. Its unique structure, featuring a reactive chlorine atom at the 2-position and a carboxylic acid at the 4-position, establishes it as a valuable intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility for professionals in pharmaceutical and agrochemical research and development.
Introduction: The Strategic Value of a Bifunctional Scaffold
Within the vast landscape of heterocyclic chemistry, the oxazole ring is a privileged structure found in numerous natural products and pharmacologically active compounds. 2-Chlorooxazole-4-carboxylic acid (Figure 1) emerges as a particularly strategic building block due to the orthogonal reactivity of its two functional groups.[1] The chlorine atom at the C2 position serves as a versatile leaving group, amenable to various nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Concurrently, the carboxylic acid at the C4 position provides a handle for amide bond formation, esterification, or reduction.[1][2]
This bifunctionality allows for the systematic and regiocontrolled elaboration of the oxazole core, enabling the generation of diverse libraries of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles.[1] Consequently, this reagent is instrumental in the fields of medicinal chemistry for the synthesis of potential therapeutic agents, such as antibacterial and antifungal compounds, and in the agrochemical industry for the development of novel pesticides and herbicides.[1][2]
Figure 1. Structure and key reactive sites of 2-Chlorooxazole-4-carboxylic acid.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physical and spectral properties of 2-Chlorooxazole-4-carboxylic acid is fundamental for its effective use in synthesis and for its characterization. Key properties are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 706789-07-3 | [3][4] |
| Molecular Formula | C₄H₂ClNO₃ | [2][4] |
| Molecular Weight | 147.52 g/mol | [4] |
| Boiling Point | 345.8°C at 760 mmHg | [2] |
| SMILES | C1=C(N=C(O1)Cl)C(=O)O | |
| Storage | Room temperature, under inert gas | [2] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 2-Chlorooxazole-4-carboxylic acid and its derivatives.[1]
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a distinct singlet for the proton at the C5 position of the oxazole ring. The carboxylic acid proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum provides critical information about the carbon framework. While experimental data for the parent acid is not readily published, predicted chemical shifts for the closely related 2-chlorooxazole-4-carboxamide suggest the following approximate values for the ring carbons: C2 at ~153 ppm, C4 at ~135 ppm, and C5 at ~119 ppm.[1] The carbonyl carbon of the carboxylic acid would appear further downfield, typically in the 160-165 ppm range.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The presence of a chlorine atom will be evident from the characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and a sharp, strong carbonyl (C=O) stretch around 1700-1730 cm⁻¹.
Synthesis and Purification
While multiple pathways to substituted oxazoles exist, a common and reliable method for accessing 4-carboxy-oxazoles involves the synthesis and subsequent hydrolysis of the corresponding ethyl ester. Ethyl 2-chlorooxazole-4-carboxylate is a widely available synthetic intermediate.[3][5] The following protocol describes a representative two-step synthesis from ethyl 2-aminooxazole-4-carboxylate.
Experimental Protocol: Synthesis via Diazotization and Hydrolysis
Causality: This pathway is preferred for its reliable and high-yielding steps. The Sandmeyer-type diazotization reaction is a classic and effective method for converting an amino group on a heterocyclic ring into a chloro group. The subsequent saponification (base-catalyzed hydrolysis) of the ethyl ester is a robust and generally clean transformation to yield the target carboxylic acid.
Figure 2. Synthetic workflow for 2-Chlorooxazole-4-carboxylic acid.
Step 1: Synthesis of Ethyl 2-chlorooxazole-4-carboxylate
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Preparation: To a stirred solution of concentrated hydrochloric acid in water, cool the mixture to 0-5 °C in an ice-salt bath.
-
Amine Addition: Add ethyl 2-aminooxazole-4-carboxylate portion-wise, maintaining the temperature below 5 °C.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(II) chloride (CuCl₂) in concentrated HCl. Add the freshly prepared diazonium salt solution dropwise to the CuCl₂ solution at room temperature. Vigorous nitrogen evolution will be observed.
-
Workup: After gas evolution ceases, stir the reaction for an additional hour. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude ethyl 2-chlorooxazole-4-carboxylate can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to 2-Chlorooxazole-4-carboxylic acid
-
Dissolution: Dissolve the purified ethyl 2-chlorooxazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and water.
-
Saponification: Add a stoichiometric amount of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexanes) to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold 1M HCl. A white precipitate of 2-Chlorooxazole-4-carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Chlorooxazole-4-carboxylic acid lies in the differential reactivity of its two functional sites.
Reactions at the C2-Chloro Position
The electron-deficient nature of the oxazole ring makes the C2-chloro substituent an excellent leaving group for nucleophilic aromatic substitution (SₙAr) and a prime substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of carbon, nitrogen, oxygen, and sulfur nucleophiles.
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids under palladium catalysis (e.g., using Pd(PPh₃)₄ and a base like Na₂CO₃) allows for the synthesis of 2-aryl-oxazole-4-carboxylic acids.
-
Buchwald-Hartwig Amination: Coupling with primary or secondary amines using a palladium catalyst and a suitable ligand (e.g., BINAP) provides access to 2-amino-oxazole derivatives.
-
Nucleophilic Substitution: Direct reaction with strong nucleophiles like alkoxides or thiolates can displace the chloride to form 2-alkoxy or 2-thioalkyl oxazoles.
Figure 3. Key cross-coupling reactions at the C2-position.
Reactions at the C4-Carboxylic Acid Position
The carboxylic acid moiety is a classic functional group that undergoes a host of well-established transformations.
-
Amide Coupling: Activation of the carboxylic acid (e.g., with HATU, HOBt, or by conversion to the acid chloride with SOCl₂) followed by reaction with an amine is a high-yielding route to 2-chlorooxazole-4-carboxamides. This is a cornerstone reaction in medicinal chemistry for linking the oxazole core to other fragments.
-
Esterification: Standard Fischer esterification (acid catalysis with an alcohol) or reaction with an alkyl halide under basic conditions yields the corresponding esters.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (2-chlorooxazol-4-yl)methanol, using strong reducing agents like borane (BH₃·THF) or lithium aluminum hydride (LiAlH₄).[3] This alcohol can then be further functionalized.
Applications in Drug Discovery
The oxazole scaffold is a common feature in molecules with diverse biological activities.[6][7] The ability to use 2-Chlorooxazole-4-carboxylic acid to rapidly generate analogs makes it a valuable tool in lead optimization campaigns. For instance, oxazole-4-carboxylic acid derivatives have been investigated as inhibitors of bacterial serine acetyltransferase, a promising target for novel antibacterial adjuvants.[6] The core can be functionalized to probe specific interactions within an enzyme's active site. While specific blockbuster drugs derived directly from this starting material are not prominent in public literature, its presence as a building block is noted in numerous patents for therapeutic agents.[8][9]
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of 2-Chlorooxazole-4-carboxylic acid is essential.
-
Hazards: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[10] It may also cause respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[2][12]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 2-Chlorooxazole-4-carboxylic acid and for monitoring reaction progress.
Protocol: Reverse-Phase HPLC for Purity Assessment
Rationale: Reverse-phase HPLC is ideal for separating moderately polar organic compounds. The acidic nature of the analyte makes an acidified mobile phase necessary to ensure a single, sharp peak shape by suppressing the ionization of the carboxylic acid. UV detection is suitable due to the aromatic nature of the oxazole ring.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN) or Methanol.
-
Gradient: A typical starting gradient would be 95:5 (A:B), ramping to 5:95 (A:B) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength between 230-260 nm.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like ACN or a mixture of ACN/water at approximately 1 mg/mL. Dilute as necessary for injection.
Conclusion
2-Chlorooxazole-4-carboxylic acid stands as a potent and versatile building block for synthetic chemistry. Its dual, orthogonally reactive functional groups provide a robust platform for the efficient construction of complex, highly substituted oxazole derivatives. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers in drug discovery and materials science to leverage this scaffold for the development of novel and impactful molecules.
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R&D Chemicals. (n.d.). Ethyl 2-chlorooxazole-4-carboxylate. [Link]
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MDPI. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase. [Link]
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PubMed. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. [Link]
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